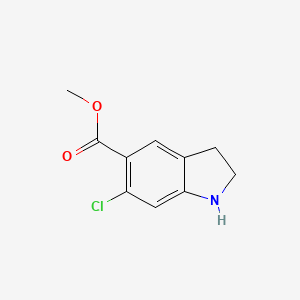![molecular formula C26H28N4O3 B13543148 N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a pyridinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as dimethylamine, methoxyphenyl isocyanate, and pyridine derivatives. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide include:
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Uniqueness
The uniqueness of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-3-methylphenyl]-N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C26H28N4O3/c1-6-24(31)30(21-11-14-23(29(3)4)18(2)16-21)25(19-8-7-15-27-17-19)26(32)28-20-9-12-22(33-5)13-10-20/h6-17,25H,1H2,2-5H3,(H,28,32) |
InChI Key |
HNRSUNJWEIKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)OC)C(=O)C=C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

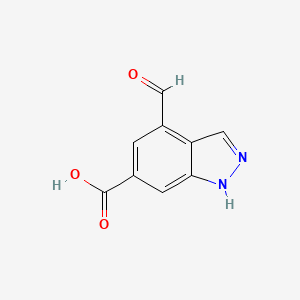
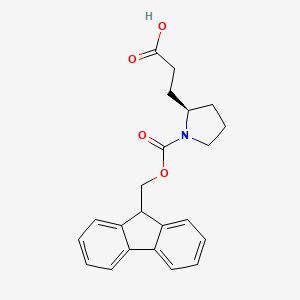

![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
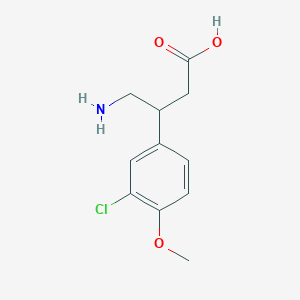
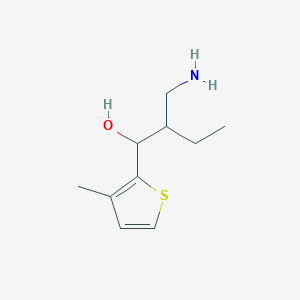
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
